molecular formula C18H17FN2O3 B2392731 N-(4-fluorophenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850904-69-7

N-(4-fluorophenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No. B2392731
CAS RN: 850904-69-7
M. Wt: 328.343
InChI Key: OMUMRCIIJPPMRD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H17FN2O3 and its molecular weight is 328.343. The purity is usually 95%.
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Scientific Research Applications

Imaging and Diagnosis

  • PET Imaging of the Brain: Research on PET ligands, including compounds related to N-(4-fluorophenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide, has explored their kinetics in the monkey brain and their potential for in vitro and in vivo imaging of translocator protein (18 kDa) in the infarcted rat brain, demonstrating their usefulness for imaging studies of TSPO in primates (Joji Yui et al., 2010).

Anticancer Research

  • Anticancer Agents: The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown moderate to high levels of antitumor activities against various cancer cell lines in vitro, indicating their potential as anticancer agents (Yilin Fang et al., 2016).
  • Antibacterial Quinolones: Studies have identified compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting the structural requirements for antibacterial efficacy and offering insights into the development of new antibacterial agents (Y. Kuramoto et al., 2003).

Antimicrobial Activity

  • Oxazolidinone Antibacterial Agents: Research into oxazolidinone analogs has shown their broad-spectrum antibacterial activities against clinically important pathogens, including resistant strains, underscoring their potential in antimicrobial therapy (G. Zurenko et al., 1996).

Fluorination Techniques

  • Fluorination Methods: The fluorination of 2-chloro-3-formylquinolines, related to the compound , has been optimized using microwave irradiation, demonstrating enhanced yields and reduced reaction times. This research provides valuable insights into fluorination techniques applicable in the synthesis of fluorine-containing pharmaceuticals (M. Kidwai et al., 1999).

Drug Development and Molecular Docking

  • Synthesis and Biological Evaluation: The preparation of quinazolinone-based derivatives and their evaluation for cytotoxic activity against cancer cell lines, alongside molecular docking studies, reveal their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, suggesting a promising direction for anti-cancer drug development (Y. Riadi et al., 2021).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-21-10-9-14-15(18(21)23)3-2-4-16(14)24-11-17(22)20-13-7-5-12(19)6-8-13/h2-8H,9-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUMRCIIJPPMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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